pyren-1-yl 2-chloropropanoate
Description
Pyren-1-yl 2-chloropropanoate is an ester derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its strong fluorescence and π-electron-rich structure. The compound features a pyren-1-yl group linked via an ester bond to 2-chloropropanoic acid. This structural design introduces both steric and electronic effects: the pyrene moiety contributes to luminescent properties, while the chloro substituent on the propanoate group may enhance electron-withdrawing characteristics and influence solubility or stability. Pyrene derivatives are widely studied for applications in organic electronics, sensors, and photodynamic therapy due to their tunable optoelectronic properties . However, specific data on this compound remain sparse, necessitating comparisons with structurally or functionally analogous compounds.
Properties
CAS No. |
878675-68-4 |
|---|---|
Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
pyren-1-yl 2-chloropropanoate |
InChI |
InChI=1S/C19H13ClO2/c1-11(20)19(21)22-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-11H,1H3 |
InChI Key |
FWHGYLVFIBTUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 2-chloropropanoate typically involves the esterification of pyrene-1-ol with 2-chloropropanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyren-1-yl 2-chloropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pyrene-1-ol and 2-chloropropanoic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Pyren-1-yl 2-aminopropanoate or pyren-1-yl 2-thiopropanoate.
Oxidation Products: Pyrene-1-carboxylic acid derivatives.
Reduction Products: Reduced pyrene derivatives.
Hydrolysis Products: Pyrene-1-ol and 2-chloropropanoic acid.
Scientific Research Applications
Chemistry: Pyren-1-yl 2-chloropropanoate is used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of fluorescent probes and sensors .
Biology: In molecular biology, pyrene derivatives are often used as fluorescent tags for nucleic acids and proteins. This compound can be incorporated into oligonucleotides to study DNA and RNA interactions .
Industry: In the industrial sector, pyrene derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of pyren-1-yl 2-chloropropanoate largely depends on its application. In fluorescence-based applications, the compound absorbs light and emits fluorescence, which can be used to track molecular interactions. The pyrene moiety’s ability to form excimers (excited dimers) is particularly useful in studying molecular proximity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis evaluates pyren-1-yl 2-chloropropanoate against four related compounds, focusing on structural, electronic, and functional differences.
Comparison with 1-Acetylpyrene
1-Acetylpyrene, a saturated acylpyrene derivative, serves as a benchmark for fluorescence studies. Key distinctions include:
- Structural Differences: The acetyl group in 1-acetylpyrene is smaller and less polar than the 2-chloropropanoate ester in this compound.
- Fluorescence Properties: 1-Acetylpyrene exhibits fluorescence in chloroform solution with moderate quantum yields (Φ ~0.3) and short lifetimes (<5 ns) . this compound’s ester linkage and chloro substituent likely red-shift emission wavelengths compared to acetyl derivatives, similar to 1-pyrenyl ynones, which emit at longer wavelengths (Δλ ~30 nm) with higher Φ (~0.6) .
- Solid-State Behavior: Unlike 1-acetylpyrene, this compound may exhibit solid-state fluorescence due to π-stacking interactions, as observed in 1-(pyren-1-yl)but-2-yn-1-one .
Comparison with 1-Pyrenyl Ynones
1-Pyrenyl ynones (e.g., 1-(pyren-1-yl)but-2-yn-1-one) share a pyrenyl core but feature alkynoic acid-derived ketones.
- Electronic Effects: The ynone group stabilizes the LUMO more effectively than esters, as shown by DFT studies (LUMO stabilization ~0.5 eV) . This enhances charge-transfer transitions, improving quantum yields.
- Solubility: The chloroester group in this compound may improve solubility in polar solvents compared to nonpolar ynones.
Comparison with Chalcone Flavonoid Derivatives
While structurally distinct, chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone highlight substituent effects:
- Functional Groups : Pyridine and hydroxyl groups in chalcones increase hydrogen-bonding capacity, contrasting with the chloroester’s electron-withdrawing nature.
- Applications: Chalcones are explored for biological activity (e.g., antimicrobial), whereas this compound’s utility likely centers on optoelectronics .
Comparison with Halogenated Pyridinyl Propanoates
Prop-2-ynyl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy}propanoate () shares ester and halogen motifs:
- Substituent Effects: The pyridinyl-oxy group in this compound introduces heteroaromaticity, while this compound’s pyrene core enables stronger π-π interactions.
- Bioactivity : Halogenated pyridinyl esters are often pesticidal, whereas pyren-1-yl derivatives are less biologically active but more photostable .
Data Table: Key Properties of this compound and Analogues
| Compound | Fluorescence Quantum Yield (Φ) | Emission λ (nm) | Solid-State Emission | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|---|
| This compound* | ~0.5 (estimated) | ~450 (estimated) | Likely | Moderate | Optoelectronics, Sensors |
| 1-Acetylpyrene | 0.3 | 420 | None | Low | Fluorescence standards |
| 1-Pyrenyl Ynone | 0.6 | 450 | Yes (Φ ~0.4) | Low | OLEDs, Solid-state emitters |
| Chalcone Derivative | N/A | N/A | N/A | High | Pharmaceuticals |
| Halogenated Pyridinyl Ester | N/A | N/A | N/A | Variable | Agrochemicals |
*Inferred from structural analogs.
Research Findings and Implications
- Electronic Structure: The chloroester group in this compound likely stabilizes the LUMO compared to acetylated pyrenes, enhancing charge separation and red-shifted emission .
- Solid-State Behavior: π-Stacking observed in 1-pyrenyl ynones suggests this compound could exhibit excimer-mediated solid-state fluorescence, useful for thin-film devices .
- Synthetic Flexibility : The ester linkage allows modular substitution (e.g., varying alkyl/aryl groups), enabling tailored solubility and emission properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
